N-(2-(3-(4-methoxyphenyl)-6-oxopyridazin-1(6H)-yl)ethyl)benzamide

Description

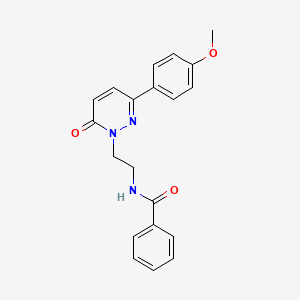

N-(2-(3-(4-methoxyphenyl)-6-oxopyridazin-1(6H)-yl)ethyl)benzamide is a benzamide derivative featuring a pyridazinone core substituted with a 4-methoxyphenyl group and an ethyl linker. The methoxy group on the phenyl ring provides electron-donating properties, which may enhance stability and influence interactions with biological targets.

Properties

IUPAC Name |

N-[2-[3-(4-methoxyphenyl)-6-oxopyridazin-1-yl]ethyl]benzamide | |

|---|---|---|

| Details | Computed by Lexichem TK 2.7.0 (PubChem release 2021.05.07) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI |

InChI=1S/C20H19N3O3/c1-26-17-9-7-15(8-10-17)18-11-12-19(24)23(22-18)14-13-21-20(25)16-5-3-2-4-6-16/h2-12H,13-14H2,1H3,(H,21,25) | |

| Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI Key |

FRSTUPRCFIYXCT-UHFFFAOYSA-N | |

| Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Canonical SMILES |

COC1=CC=C(C=C1)C2=NN(C(=O)C=C2)CCNC(=O)C3=CC=CC=C3 | |

| Details | Computed by OEChem 2.3.0 (PubChem release 2021.05.07) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Molecular Formula |

C20H19N3O3 | |

| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Molecular Weight |

349.4 g/mol | |

| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Preparation Methods

Synthetic Routes and Reaction Conditions

The synthesis of N-(2-(3-(4-methoxyphenyl)-6-oxopyridazin-1(6H)-yl)ethyl)benzamide typically involves multiple steps. One common method starts with the preparation of the pyridazinone core. This can be achieved by reacting 4-methoxyphenylhydrazine with ethyl acetoacetate under acidic conditions to form the intermediate hydrazone, which is then cyclized to yield the pyridazinone ring .

The next step involves the formation of the ethyl linker. This can be done by reacting the pyridazinone with an appropriate ethylating agent, such as ethyl bromide, under basic conditions. Finally, the benzamide moiety is introduced by reacting the ethylated pyridazinone with benzoyl chloride in the presence of a base like triethylamine .

Industrial Production Methods

Industrial production of this compound would likely follow similar synthetic routes but on a larger scale. Optimization of reaction conditions, such as temperature, solvent choice, and reaction time, would be crucial to maximize yield and purity. Continuous flow chemistry techniques could also be employed to enhance efficiency and scalability.

Chemical Reactions Analysis

Types of Reactions

N-(2-(3-(4-methoxyphenyl)-6-oxopyridazin-1(6H)-yl)ethyl)benzamide can undergo various chemical reactions, including:

Oxidation: The methoxy group can be oxidized to a hydroxyl group using oxidizing agents like potassium permanganate.

Reduction: The carbonyl group in the pyridazinone ring can be reduced to a hydroxyl group using reducing agents like sodium borohydride.

Substitution: The methoxy group can be substituted with other functional groups through nucleophilic aromatic substitution reactions.

Common Reagents and Conditions

Oxidation: Potassium permanganate in an acidic medium.

Reduction: Sodium borohydride in methanol.

Substitution: Nucleophiles such as amines or thiols in the presence of a base.

Major Products Formed

Oxidation: Formation of a hydroxyl derivative.

Reduction: Formation of a hydroxyl derivative at the carbonyl position.

Substitution: Formation of various substituted derivatives depending on the nucleophile used.

Scientific Research Applications

Anticancer Activity

Recent studies have indicated that compounds structurally related to N-(2-(3-(4-methoxyphenyl)-6-oxopyridazin-1(6H)-yl)ethyl)benzamide exhibit promising anticancer properties. For instance, the compound has been shown to inhibit the proliferation of cancer cell lines, suggesting its potential as a therapeutic agent against various types of cancers. The mechanism involves the induction of apoptosis and inhibition of cell cycle progression in cancer cells, which is critical for developing effective cancer therapies .

Anti-inflammatory Effects

This compound has also been investigated for its anti-inflammatory properties. Research indicates that it can reduce the production of pro-inflammatory cytokines and inhibit pathways associated with inflammation, such as NF-kB signaling. This makes it a candidate for treating inflammatory diseases, including rheumatoid arthritis and inflammatory bowel disease .

Neuropharmacology

The compound's neuroprotective effects have garnered attention in neuropharmacology. Studies suggest that it may protect neuronal cells from oxidative stress and apoptosis, potentially offering therapeutic benefits in neurodegenerative diseases such as Alzheimer's and Parkinson's disease. The mechanism appears to involve modulation of neurotransmitter systems and reduction of neuroinflammation .

Case Study 1: Anticancer Activity

A study published in the Journal of Medicinal Chemistry evaluated the anticancer effects of this compound on human breast cancer cell lines. The results demonstrated a significant reduction in cell viability at concentrations above 10 µM, with IC50 values indicating strong potency against these cells. The study concluded that further development could lead to a novel class of anticancer agents .

Case Study 2: Anti-inflammatory Properties

In a preclinical model of arthritis, this compound was administered to mice induced with collagen-induced arthritis. The compound significantly reduced joint swelling and histological signs of inflammation compared to controls. This suggests its potential utility in managing autoimmune inflammatory conditions .

Potential Future Applications

Given its diverse biological activities, this compound could be explored for:

- Combination Therapies : Its synergistic effects with existing therapies could enhance treatment efficacy in cancer and inflammatory diseases.

- Drug Development : Further optimization may lead to more potent derivatives suitable for clinical trials.

- Diagnostics : Its mechanism of action may also be leveraged for developing biomarkers for disease states related to inflammation and cancer.

Mechanism of Action

The mechanism of action of N-(2-(3-(4-methoxyphenyl)-6-oxopyridazin-1(6H)-yl)ethyl)benzamide involves its interaction with specific molecular targets. The compound can bind to enzymes or receptors, inhibiting their activity. This inhibition can occur through competitive binding at the active site or allosteric modulation, leading to changes in the enzyme’s conformation and activity .

Comparison with Similar Compounds

Structural Analog: (S)-N-(2-Amino-4-fluorophenyl)-4-(1-(3-(4-((dimethylamino)methyl)phenyl)-6-oxopyridazin-1(6H)-yl)ethyl)benzamide ((S)-17b)

Core Structure: Shares the pyridazinone-benzamide scaffold but substitutes the 4-methoxyphenyl group with a 4-((dimethylamino)methyl)phenyl moiety.

- Biological Activity: (S)-17b demonstrates potent class I HDAC inhibition (IC₅₀ < 10 nM), apoptosis induction via acetyl-histone H3 and p21 upregulation, and significant in vivo antitumor efficacy in xenograft models. The target compound’s methoxy group may modulate HDAC affinity differently, though this requires empirical validation . Pharmacokinetics: (S)-17b exhibits favorable oral bioavailability and low hERG channel inhibition (IC₅₀ = 34.6 μM), critical for reducing cardiac toxicity. The target compound’s methoxy group could further minimize off-target interactions .

Table 1: Comparison of (S)-17b and Target Compound

Thioether-Benzamide Derivatives ()

Core Structure : Benzamide derivatives with thioether-linked heterocycles (e.g., isoxazole, thiazole, thiophene).

- Key Differences: Electronic Properties: Thioether groups (e.g., thienylmethylthio) introduce sulfur atoms, which may alter redox behavior or metal-binding capacity compared to the target compound’s ether-linked methoxyphenyl group . Biological Targets: These derivatives target viral infections, thrombosis, and cancer via unspecified mechanisms, distinct from HDAC inhibition. The pyridazinone core in the target compound may confer selectivity toward epigenetic regulators . Solubility and Toxicity: Sulfur-containing groups often enhance membrane permeability but may increase metabolic liability (e.g., glutathione conjugation). The methoxy group in the target compound could reduce such risks .

Table 2: Comparison with Thioether-Benzamide Derivatives

Pyrimidin-4-yl Benzooxazinone Derivatives ()

Core Structure: Benzooxazinone fused with pyrimidine, lacking the pyridazinone-benzamide scaffold.

- Key Differences: Synthetic Routes: Synthesized via Cs₂CO₃-mediated coupling, whereas pyridazinone derivatives often require regioselective cyclization. This impacts scalability and purity . Biological Activity: These compounds show uncharacterized bioactivity, contrasting with the target compound’s inferred HDAC modulation .

Biological Activity

N-(2-(3-(4-methoxyphenyl)-6-oxopyridazin-1(6H)-yl)ethyl)benzamide is a compound of interest due to its potential therapeutic applications, particularly in oncology and neuropharmacology. This article explores its biological activity based on diverse research findings, including in vitro and in vivo studies, structure-activity relationships (SAR), and its mechanism of action.

Chemical Structure

The chemical structure of this compound can be represented as follows:

Anticancer Properties

Recent studies have highlighted the anticancer potential of pyridazine derivatives, including this compound.

- Inhibition of Cancer Cell Proliferation : In vitro assays have demonstrated that this compound exhibits significant antiproliferative activity against various cancer cell lines, including breast cancer (MCF-7, SK-BR-3) and lung cancer (A549). The compound's mechanism involves inducing apoptosis and inhibiting angiogenesis by decreasing vascular endothelial growth factor (VEGF) secretion, which is crucial for tumor growth and metastasis .

- Mechanism of Action : The compound appears to target specific signaling pathways associated with cancer cell survival and proliferation. It has been shown to stabilize binding to epidermal growth factor receptor (EGFR) and HER-2, which are critical in many breast cancers .

Neuropharmacological Effects

This compound has also been investigated for its neuropharmacological effects:

- Cholinesterase Inhibition : The compound acts as a potent inhibitor of butyrylcholinesterase (BuChE), which is relevant for Alzheimer's disease treatment. Inhibition of BuChE is associated with increased levels of acetylcholine in the brain, potentially enhancing cognitive function .

- Neuroprotective Properties : Studies indicate that the compound may exert neuroprotective effects by reducing oxidative stress and promoting neuronal survival under pathological conditions .

Structure-Activity Relationship (SAR)

Understanding the SAR of this compound is crucial for optimizing its biological activity:

| Structural Feature | Effect on Activity |

|---|---|

| 4-Methoxyphenyl Group | Enhances lipophilicity and receptor binding affinity |

| Pyridazine Core | Essential for biological activity; modifications can alter potency |

| Ethyl Linker | Affects the spatial orientation for target interaction |

Case Studies

Several case studies have documented the efficacy of compounds similar to this compound:

- Breast Cancer Model : In a xenograft model using SK-BR-3 cells, administration of the compound significantly inhibited tumor growth compared to control groups, demonstrating its potential as a therapeutic agent against breast cancer .

- Neurodegenerative Disease Models : Animal studies suggest that BuChE inhibitors derived from similar structures can improve cognitive deficits in models of Alzheimer's disease, indicating a promising avenue for further research into this compound as a treatment option .

Featured Recommendations

| Most viewed | ||

|---|---|---|

| Most popular with customers |

Disclaimer and Information on In-Vitro Research Products

Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.